![molecular formula C11H12N2OS B14411789 1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one CAS No. 81224-02-4](/img/structure/B14411789.png)
1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one is a heterocyclic compound that contains a thieno-diazepine coreThe thieno-diazepine structure is known for its diverse biological activities, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylthiophene with diazepine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods can be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent choice .
Chemical Reactions Analysis
1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thieno-diazepine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one can be compared to other thieno-diazepine derivatives, such as:
- 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Isopropylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
81224-02-4 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(2,5-dimethylthieno[2,3-d][1,3]diazepin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-13(9(3)14)8(2)12-11-10(7)4-5-15-11/h4-6H,1-3H3 |
InChI Key |
XNIZAOBMRCKPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=NC2=C1C=CS2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


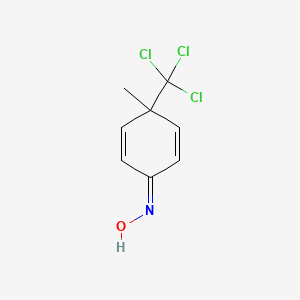
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
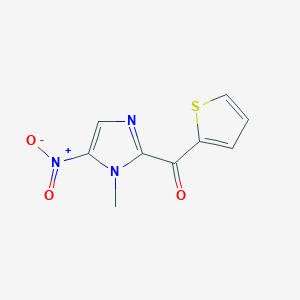

![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
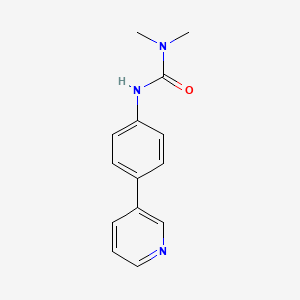


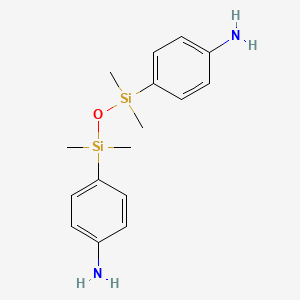


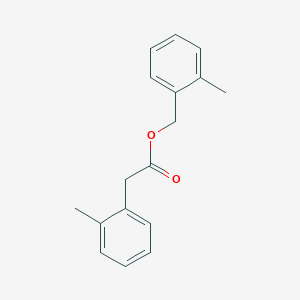
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
